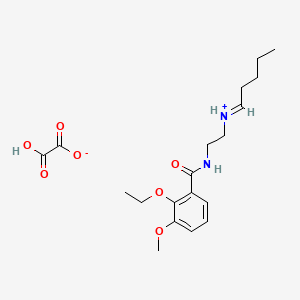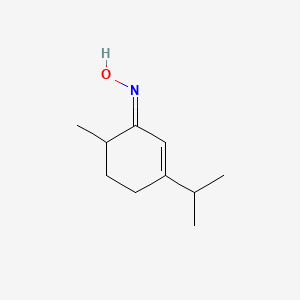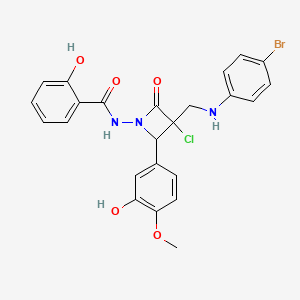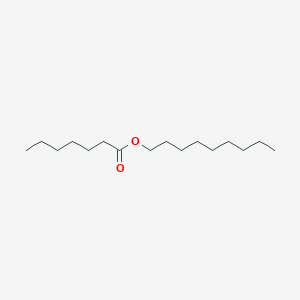
Nonyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl heptanoate is an organic compound with the chemical formula C₁₆H₃₂O₂ . It is an ester formed from nonyl alcohol and heptanoic acid. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .
Méthodes De Préparation
Nonyl heptanoate is typically synthesized through an esterification reaction. This involves reacting nonyl alcohol with heptanoic acid in the presence of a catalyst such as sulfuric acid or an acidic resin. The reaction is carried out under controlled temperature and time conditions to yield the desired ester . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Nonyl heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxygenated compounds.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nonyl heptanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is used in studies related to olfactory receptors due to its distinct odor.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant scents and tastes to products
Mécanisme D'action
The mechanism of action of nonyl heptanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparaison Avec Des Composés Similaires
Nonyl heptanoate can be compared with other esters such as:
Ethyl heptanoate: Known for its fruity aroma.
Nonyl acetate: Used in fragrances for its floral scent.
Butyl butanoate: Commonly used for its pineapple-like smell.
What sets this compound apart is its unique combination of nonyl and heptanoic acid, which gives it a distinct odor profile and makes it particularly valuable in the fragrance industry .
Propriétés
Numéro CAS |
98841-69-1 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
nonyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-11-13-15-18-16(17)14-12-8-6-4-2/h3-15H2,1-2H3 |
Clé InChI |
XCQXSYSIKVLBKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
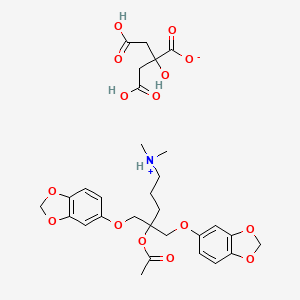
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
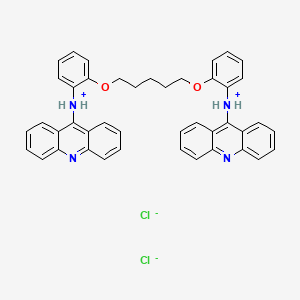


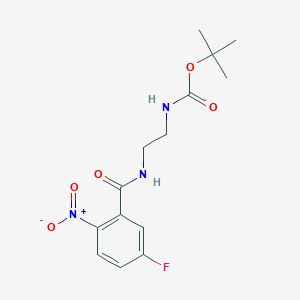
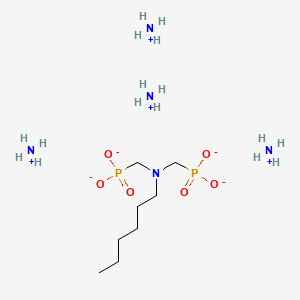
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
